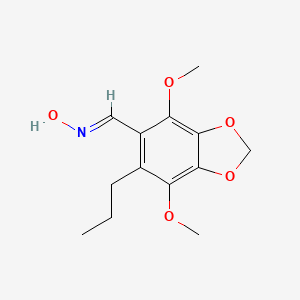![molecular formula C23H32N2O4S B11482132 N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B11482132.png)
N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features an adamantane moiety, a pyrrolidinone ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantanol and a suitable alkylating agent.
Pyrrolidinone Ring Formation: The pyrrolidinone ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety may yield hydroxylated derivatives, while reduction of the pyrrolidinone ring may produce pyrrolidine derivatives.
Scientific Research Applications
N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: The adamantane moiety imparts rigidity and stability, making this compound useful in the development of advanced materials.
Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety may interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- 1,3-Dehydroadamantane derivatives
Uniqueness
N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its adamantane moiety, pyrrolidinone ring, and benzenesulfonamide group. This combination imparts distinct physicochemical properties and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C23H32N2O4S |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H32N2O4S/c1-15(29-23-10-16-6-17(11-23)8-18(7-16)12-23)13-25-30(27,28)21-4-2-19(3-5-21)20-9-22(26)24-14-20/h2-5,15-18,20,25H,6-14H2,1H3,(H,24,26) |
InChI Key |
LENCUNYTTMYRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C2CC(=O)NC2)OC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11482053.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-cyclopropyl-2-oxoacetamide](/img/structure/B11482054.png)
![1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol](/img/structure/B11482057.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11482061.png)

![Acetic acid, 2-[[6-amino-1-(2-furanylmethyl)-1,4-dihydro-4-oxo-2-pyrimidinyl]thio]-, ethyl ester](/img/structure/B11482077.png)
![2-[(4-methylphenoxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B11482081.png)

![2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide](/img/structure/B11482095.png)
![N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11482110.png)
![2-({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11482112.png)
![N-[2-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11482116.png)
![5-{[(5-amino-1H-tetrazol-1-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11482119.png)
![6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11482125.png)
